2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with methyl groups at positions 2 and 8, and an acetamide side chain linked to a 3,4-dimethoxyphenyl moiety. The pyridopyrimidinone core is a heterocyclic scaffold known for its role in modulating biological activity, particularly in kinase inhibition and antimicrobial applications .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-12-7-8-23-17(9-12)21-13(2)19(20(23)25)22-18(24)11-14-5-6-15(26-3)16(10-14)27-4/h5-10H,11H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJYWLUSBOGAHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)CC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors. This suggests that the compound may also interact with multiple targets, contributing to its biological activity.
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other indole derivatives, leading to changes in cellular processes
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interaction with multiple targets. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. Therefore, the compound may also influence a wide range of biochemical pathways.
Pharmacokinetics
Its degree of lipophilicity, which refers to the compound’s affinity for a lipid environment, suggests that it can diffuse easily into cells. This property may enhance the compound’s bioavailability, allowing it to reach its targets effectively.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given its potential interaction with multiple targets. Depending on the specific targets and pathways affected, the compound may exhibit a range of biological activities, as observed with other indole derivatives.
Biological Activity
2-(3,4-Dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide (CAS No. 897617-22-0) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 367.4 g/mol |
| Structure | Chemical Structure |
The biological activity of 2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide is largely attributed to its interaction with specific biological targets:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation. By inhibiting DHFR, these compounds can effectively reduce the synthesis of nucleic acids in rapidly dividing cells, such as cancer cells .
- Receptor Modulation : The compound may also act as a modulator of various receptors involved in inflammatory pathways. This suggests potential applications in treating autoimmune diseases and inflammatory conditions.
Anticancer Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds similar to 2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of pyrido[1,2-a]pyrimidine derivatives:
- Mechanism : These compounds may inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory responses. Inhibition of MPO has been associated with reduced oxidative stress and inflammation in preclinical models .
Case Study 1: Inhibition of Dihydrofolate Reductase
A study evaluated a series of pyridopyrimidine derivatives for their ability to inhibit DHFR:
- Findings : The compounds exhibited IC values in the low micromolar range, indicating potent inhibition. The lead compound from this series demonstrated significant antitumor activity in xenograft models .
Case Study 2: Anti-inflammatory Activity in Animal Models
Another investigation assessed the anti-inflammatory effects of a related compound in lipopolysaccharide-stimulated mice:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Compound from :
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide
- Core Structure: Pyrido-thieno-pyrimidinone (fused thiophene and pyridine rings).
- Substituents: Phenylamino group at position 2, methyl at position 5.
- Physicochemical Data :
Compound from :
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide
- Core Structure : Pyrazolo[3,4-d]pyrimidine fused with a chromen-4-one.
- Substituents: Fluorophenyl, fluoro-chromenone, and acetamide groups.
- Physicochemical Data :
- Key Difference: The chromenone moiety introduces a planar, conjugated system that may enhance UV absorption and fluorescence properties, differing from the non-fluorescent pyridopyrimidinone.
Acetamide Side Chain Modifications
Compound from :
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Core Structure: Dihydropyrimidinone with a thioether linkage.
- Substituents : Dichlorophenyl group.
- Physicochemical Data :
- Key Difference: The thioether bridge increases flexibility and may reduce metabolic stability compared to the rigid pyridopyrimidinone core.
Compound from :
N-{4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide
Structural and Functional Group Analysis
Research Implications and Limitations
While the target compound shares the acetamide group and heterocyclic core with the analogs discussed, its 3,4-dimethoxyphenyl substituent distinguishes it in terms of electronic and steric effects. The absence of direct biological data in the provided evidence limits a functional comparison. However, structural analogs with fluorophenyl () or dichlorophenyl () groups suggest that halogenation vs. methoxylation could modulate target selectivity and toxicity profiles . Further studies on solubility, stability, and kinase inhibition assays are warranted to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
